

An In-depth Technical Guide to GRK2 Inhibition by CCG258208 Hydrochloride

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Compound of Interest		
Compound Name:	CCG258208 hydrochloride	
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This technical guide provides a comprehensive overview of **CCG258208 hydrochloride**, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor. It details the compound's mechanism of action, quantitative performance data, and the experimental protocols used for its characterization, serving as a critical resource for ongoing research and therapeutic development.

Introduction to GRK2 and the Role of CCG258208

G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs).[1] In pathological conditions like heart failure, GRK2 is upregulated, leading to excessive desensitization of β -adrenergic receptors (β -ARs) in cardiomyocytes.[2][3] This blunts the heart's response to catecholamines, diminishing contractile function and contributing to the progression of the disease.[2][4]

CCG258208, a derivative of paroxetine, was developed through structure-based design to be a highly potent and selective inhibitor of GRK2.[3][4][5] By directly targeting GRK2, CCG258208 aims to restore β -AR sensitivity and improve cardiac function, making it a promising therapeutic candidate for heart failure.[4][6] Its hydrochloride salt form generally offers enhanced water solubility and stability.[7]

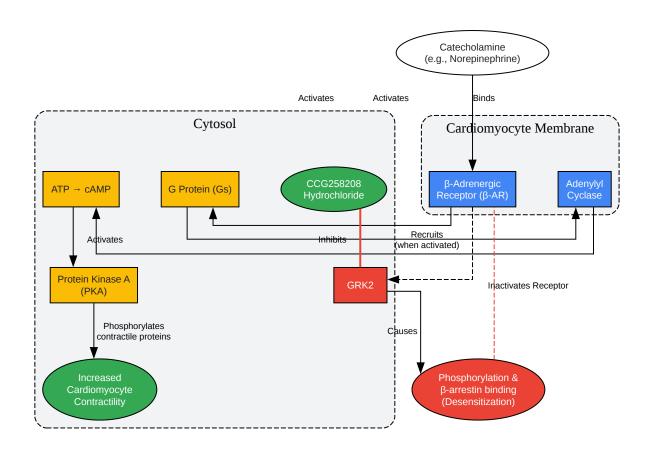


Mechanism of Action: Restoring β -Adrenergic Signaling

In a healthy heart, β -AR stimulation by agonists like norepinephrine leads to a signaling cascade that increases intracellular cyclic AMP (cAMP), activates Protein Kinase A (PKA), and ultimately enhances cardiomyocyte contractility.[4] In heart failure, overexpressed GRK2 phosphorylates the activated β -ARs. This phosphorylation promotes the binding of β -arrestin, which blocks further G protein activation and targets the receptor for internalization, effectively desensitizing the cell to further stimulation.[8][9]

CCG258208 exerts its effect by binding to the ATP-binding pocket of GRK2, preventing the phosphorylation of β -ARs.[10] This inhibition blocks β -arrestin recruitment and subsequent receptor desensitization. As a result, the β -ARs remain responsive to agonist stimulation, restoring the downstream signaling pathway that leads to improved cardiac contractility.[4][9]





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Caption: GRK2-mediated β-AR desensitization and its inhibition by CCG258208.

Quantitative Data In Vitro Potency and Selectivity

CCG258208 is a highly potent inhibitor of GRK2 with an IC₅₀ value of 30 nM.[7][11][12] It demonstrates significant selectivity over other kinases, including other members of the GRK family.



Kinase Target	CCG258208 IC50	Selectivity vs. GRK2	Reference(s)
GRK2	30 nM	-	[7][11][12][13]
GRK5	7.09 μM	~236-fold	[7][10][11]
GRK1	87.3 μΜ	>2500-fold	[7][10][11]
PKA	>100 μM	>3300-fold	[8][10]
ROCK1	>100 μM	>3300-fold	[8][10]

Table 1: In vitro inhibitory potency and selectivity of CCG258208.

Comparison with Other GRK2 Inhibitors

When compared to its parent compound, paroxetine, and other known inhibitors, CCG258208 shows superior potency and selectivity.

Inhibitor	GRK2 IC50	GRK1 IC50	GRK5 IC₅o	Reference(s)
CCG258208	30 nM	87.3 μΜ	7.09 μΜ	[8]
CCG258747	18 nM	9.3 μΜ	1.5 μΜ	[8][14]
Paroxetine	~14-20 µM	>100 μM	>100 μM	[9][14]
CMPD101	18 nM	3.1 μΜ	2.3 μΜ	[14]
Takeda103A	27 nM	-	-	[8]

Table 2: Comparative in vitro potency of selective GRK2 inhibitors.

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in various animal models of heart failure have demonstrated the therapeutic potential of CCG258208.



Animal Model	Dosage / Administration	Key Findings	Reference(s)
Mouse (post- myocardial infarction)	2 mg/kg/day	Preserved contractility, reduced pathological remodeling and infarct size.	[3][6]
Mouse (pressure overload)	2 mg/kg/day	Halted functional deterioration, chamber dilation, hypertrophy, and fibrosis.	[3][6]
CD-1 Mice (pharmacokinetics)	10 mg/kg (single IP injection)	Plasma levels exceed the GRK2 IC50 for seven hours. Distributed to plasma, heart, and liver, but not the brain.	[3][7][11]
Mini-swine (chronic HF)	Acute administration	Significantly improved inotropic response to β-AR agonist dobutamine.	[3][6]

Table 3: Summary of in vivo studies with CCG258208.

Experimental Protocols In Vitro GRK2 Kinase Inhibition Assay (IC₅₀ Determination)

This assay quantifies the ability of CCG258208 to inhibit the enzymatic activity of GRK2.

Materials:

Recombinant human GRK2 enzyme



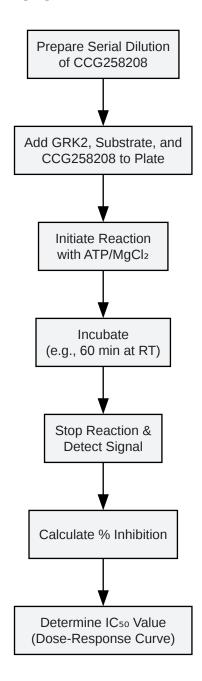
- Suitable kinase substrate (e.g., tubulin or a fluorescently labeled peptide)[8][10]
- ATP (radiolabeled [y-32P]ATP for traditional assays or unlabeled for fluorescence-based methods)
- Assay Buffer (e.g., 20 mM HEPES pH 7.0, 2 mM MgCl₂)[8]
- CCG258208 hydrochloride stock solution (in DMSO)
- Multi-well plates (e.g., 384-well)
- Detection instrument (e.g., scintillation counter or fluorescence plate reader)

Procedure:

- Compound Dilution: Prepare a serial dilution of CCG258208 in assay buffer or DMSO.
- Reaction Setup: In a multi-well plate, add the GRK2 enzyme (e.g., 50 nM), the substrate (e.g., 500 nM tubulin), and the diluted CCG258208 or vehicle (DMSO) control.[8] Allow a brief pre-incubation period.
- Initiation: Initiate the kinase reaction by adding a solution containing ATP and MgCl₂.
- Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).[10]
- Termination & Detection: Stop the reaction. The method of detection depends on the substrate used:
 - Radiolabeled Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the remaining radioactivity on the paper using a scintillation counter.[15]
 - Fluorescence Assay: Measure the change in fluorescence or fluorescence polarization.
 The signal is typically inversely proportional to the amount of phosphorylated substrate.[4]
 [10]



• Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.[10]



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Caption: Workflow for a typical in vitro GRK2 kinase inhibition assay.

Cell-Based Cardiomyocyte Contractility Assay



This assay assesses the functional effect of CCG258208 on the contractility of isolated heart cells.

Materials:

- Isolated primary adult mouse cardiomyocytes[11]
- Culture medium
- CCG258208 hydrochloride
- β-adrenergic agonist (e.g., isoproterenol)[10]
- Video-based edge detection microscopy system

Procedure:

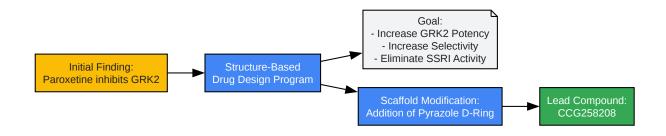
- Cell Preparation: Isolate and plate adult mouse cardiomyocytes.
- Treatment: Pre-incubate the cardiomyocytes with varying concentrations of CCG258208 (e.g., 0-1 μM) or a vehicle control for a defined period (e.g., 10-30 minutes).[10][11]
- Stimulation: Co-perfuse the cells with a β -adrenergic agonist like isoproterenol to stimulate contraction.[4][10]
- Measurement: Record cell shortening and re-lengthening using a video-based edge detection system.[10]
- Data Analysis: Quantify key contractile parameters, such as the amplitude and velocity of contraction and relaxation. Compare the results between CCG258208-treated and untreated cells to determine the compound's effect on β-AR-stimulated contractility.[10][11]

Development and Structure-Activity Relationship (SAR)

CCG258208 was developed from a structure-based drug design program that began with the discovery that the selective serotonin reuptake inhibitor (SSRI) paroxetine could also inhibit



GRK2.[3][10] While paroxetine's affinity was modest, it provided a scaffold for optimization. The goal was to enhance potency and selectivity for GRK2 while eliminating the SSRI activity to avoid potential side effects. The addition of a pyrazole D-ring substituent to the paroxetine core was a key modification that significantly increased potency against GRK2, leading to the development of CCG258208.[10][16]



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Caption: Logical workflow for the development of CCG258208.

Conclusion

CCG258208 hydrochloride is a potent, selective, and cell-permeable inhibitor of GRK2. It was rationally designed to improve upon the GRK2 inhibitory properties of paroxetine, resulting in a compound with significantly higher potency and a favorable selectivity profile against other kinases. Its demonstrated efficacy in restoring β -adrenergic signaling in cellular assays and improving cardiac function in multiple preclinical animal models of heart failure underscores its value as a research tool and its potential as a first-in-class therapeutic agent.[6][8] The lack of brain penetration further enhances its suitability for treating cardiovascular diseases.[3][9] Continued investigation of CCG258208 is warranted to fully elucidate its therapeutic utility.

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